H-Ala-gly-ome hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

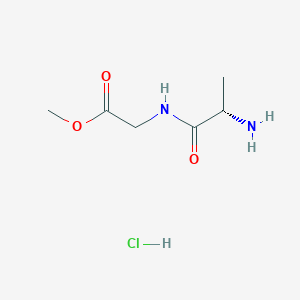

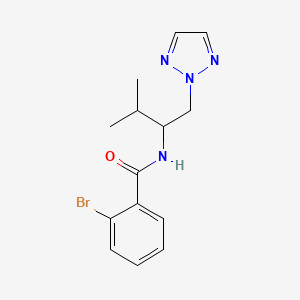

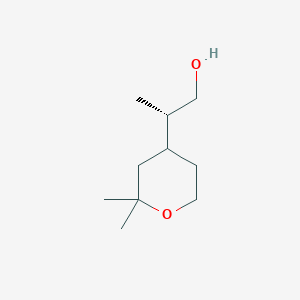

H-Ala-gly-ome hcl, also known as N-carbobenzoxylalanyl-glycyl-O-methyl ester hydrochloride, is a small molecule composed of three amino acids: Alanine, Glycine, and Methionine. It has a molecular formula of C6H13ClN2O3 and a molecular weight of 196.63 .

Synthesis Analysis

The synthesis of H-Ala-gly-ome hcl involves the use of methanol and H-ALA-GLY-OH . In peptide synthesis, the Nα-amine group of the acylating component and the carboxyl group of the second amino acid component have to be protected . The peptide bond formation requires activation of the carboxylic acid moiety of the acylating compound .Molecular Structure Analysis

The molecular structure of H-Ala-gly-ome hcl has been analyzed using various techniques. The average mass is 139.581 Da and the mono-isotopic mass is 139.040009 Da .Chemical Reactions Analysis

In peptide synthesis, two obstacles must be overcome: statistical nature and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . To accomplish the desired amide bond formation, all extraneous amine functions must be deactivated so they do not compete for the acylation reagent .Physical And Chemical Properties Analysis

H-Ala-gly-ome hcl is a white powder . It should be stored at 0°C .Applications De Recherche Scientifique

Efficient Amino Ester Hydrolysis

“H-Ala-gly-ome hcl” could potentially be used in the hydrolysis of Fmoc-protected amino esters . This process is crucial in the modification of amino acids, particularly in solid-phase peptide synthesis (SPPS). The hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group .

Green Chemistry

The compound could be used in green chemistry applications. For instance, the hydrolysis of Fmoc-Gly-OMe was investigated using increasing concentrations of inorganic hydroxides . This process produced better yields with greener, inexpensive chemicals and less extensive energy expenditure .

Peptide Synthesis

“H-Ala-gly-ome hcl” could be used in the synthesis of peptides. Peptides are characterized by predictable metabolism, shorter time to market, lower attrition rates, lower production costs, and standard synthetic protocols .

Biocompatible Hydrogels

The compound could potentially be used in the formulation of biocompatible hydrogels suitable for different biomedical applications . Short and ultra-short peptides have been investigated as building blocks for these hydrogels .

Pharmaceutical Agent

“H-Ala-gly-ome hcl” could potentially be used as a pharmaceutical agent. Similar peptides have gained much attention as pharmaceutical agents due to their attractive pharmacological profile and intrinsic properties .

Structure-Activity Relationship (SAR) Studies

The compound could be used in SAR studies. Amino acid derivatization is a useful tool in these studies . Understanding the relationship between the functional groups of the compound and its broad spectrum of biological activities could be beneficial .

Mécanisme D'action

Target of Action

H-Ala-Gly-OMe HCl, also known as Methyl L-alanylglycinate hydrochloride, is a derivative of the amino acids Alanine (Ala) and Glycine (Gly) It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

It’s known that amino acid derivatives can interact with various biological targets, leading to a range of physiological effects . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, altering their activity, and leading to downstream effects.

Biochemical Pathways

Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, energy metabolism, and neurotransmission .

Pharmacokinetics

The pharmacokinetic profile of amino acid derivatives can be influenced by factors such as their chemical structure, route of administration, and the physiological condition of the individual .

Result of Action

Amino acid derivatives can have various effects at the molecular and cellular levels, including influencing protein synthesis, modulating enzyme activity, and affecting cell signaling pathways .

Action Environment

The action, efficacy, and stability of H-Ala-Gly-OMe HCl can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific physiological conditions of the individual .

Propriétés

IUPAC Name |

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQGKQWQCHPXLB-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-gly-ome hcl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2439017.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2439021.png)

methanone](/img/structure/B2439023.png)

![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439027.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2439034.png)

![4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2439039.png)